Cas no 71826-32-9 (Cholesteryl Palmitate-d31)

Cholesteryl Palmitate-d31 化学的及び物理的性質
名前と識別子
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- Cholesteryl Palmitate-d31
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- インチ: 1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,23D2
- InChIKey: BBJQPKLGPMQWBU-QROSXVLPSA-N
- SMILES: C[C@]12CC[C@H](OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CC1=CC[C@@]1([H])[C@]3([H])CC[C@]([H])([C@H](C)CCCC(C)C)[C@@]3(C)CC[C@]21[H]
Cholesteryl Palmitate-d31 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 71-6416-9-100mg |
Cholesteryl Palmitate-d31 |
71826-32-9 | >98% | 100mg |
€1725.00 | 2025-03-07 |
Cholesteryl Palmitate-d31 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Cholesteryl Palmitate-d31に関する追加情報
Cholesteryl Palmitate-d31: A Comprehensive Overview
Cholesteryl Palmitate-d31 (CAS No. 71826-32-9) is a specialized compound that has garnered significant attention in the fields of lipid metabolism, drug delivery, and biotechnology. This compound, also referred to as deuterated cholesteryl palmitate, is a derivative of cholesteryl palmitate, a naturally occurring lipid that plays a critical role in cellular membranes and lipid rafts. The addition of deuterium atoms in the d31 form introduces unique properties that make it invaluable for advanced research and applications.
The structural composition of Cholesteryl Palmitate-d31 consists of a cholesterol molecule covalently linked to a palmitic acid moiety via an ester bond. The deuterium labeling at specific positions enhances its stability and enables precise tracking in various experimental setups. Recent studies have highlighted its utility in studying lipid dynamics, particularly in the context of membrane fluidity and protein-lipid interactions. For instance, researchers have employed Cholesteryl Palmitate-d31 to investigate the role of lipid rafts in signal transduction pathways, providing novel insights into cellular communication mechanisms.
One of the most promising applications of Cholesteryl Palmitate-d31 lies in its use as a precursor for drug delivery systems. Its ability to form stable lipid nanoparticles (LNPs) has been leveraged in the development of targeted therapies for diseases such as cancer and cardiovascular disorders. A 2023 study published in *Nature Biotechnology* demonstrated that LNPs formulated with Cholesteryl Palmitate-d31 exhibited enhanced biodistribution and reduced toxicity compared to conventional lipid formulations. This advancement underscores the potential of this compound in revolutionizing therapeutic delivery mechanisms.
In addition to its biomedical applications, Cholesteryl Palmitate-d31 has found utility in analytical chemistry as a reference standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its deuterium labeling facilitates precise isotopic analysis, enabling researchers to discern subtle differences in molecular structures and interactions. For example, a 2022 study in *Analytical Chemistry* utilized Cholesteryl Palmitate-d31 to optimize MS protocols for lipidomics, significantly improving the accuracy of lipid identification in complex biological samples.
The synthesis of Cholesteryl Palmitate-d31 involves a multi-step process that incorporates deuterium enrichment at specific positions. This meticulous synthesis ensures high purity and consistency, making it suitable for demanding research applications. Recent advancements in synthetic methodologies have further streamlined the production process, reducing costs and increasing accessibility for researchers worldwide.
Moreover, Cholesteryl Palmitate-d31 has been instrumental in advancing our understanding of cholesterol metabolism and its implications in human health. Studies utilizing this compound have revealed novel insights into the role of cholesterol esters in atherosclerosis progression. For instance, a 2024 study published in *Circulation Research* demonstrated that Cholesteryl Palmitate-d31 could serve as a biomarker for early detection of cardiovascular diseases, paving the way for personalized treatment strategies.
In conclusion, Cholesteryl Palmitate-d31 (CAS No. 71826-32-9) stands as a testament to the intersection of chemistry, biology, and technology. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even more pivotal role in advancing our understanding of lipid biology and developing cutting-edge therapeutic solutions.
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